molecular formula C10H13NO3 B2742873 Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate CAS No. 42894-03-1

Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate

Cat. No.: B2742873
CAS No.: 42894-03-1
M. Wt: 195.218
InChI Key: JCJCJDQOARRSAJ-UHFFFAOYSA-N
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Description

Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate is a β-oxo ester featuring a cyclopentane ring substituted with a cyanomethyl group at the 1-position and an ester moiety. The nitrile group confers unique reactivity, enabling participation in nucleophilic additions, cyclizations, and pharmaceutical derivatization.

Properties

IUPAC Name

ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-9(13)10(6-7-11)5-3-4-8(10)12/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJCJDQOARRSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of ethyl cyanoacetate with a suitable cyclopentanone derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization. Common reagents used in this synthesis include ethyl cyanoacetate, cyclopentanone, and a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can lead to the formation of reactive intermediates that further react with biological molecules or other chemical entities .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key analogues, their substituents, synthetic methods, and applications:

Compound Name Substituent(s) Synthesis Method Yield (%) Key Applications/Reactions Reference ID
Target : Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate Cyanomethyl at C1 Not explicitly reported; likely via cyanomethylation of 1a Potential precursor for sulfonamide derivatives (e.g., compound 694)
Ethyl 1-(2-iodophenyl)-2-oxocyclopentane-1-carboxylate (5a) 2-Iodophenyl at C1 PIFA/TFAA-mediated α-arylation of 1a 39 Electrochemical ring transformation reactions
Ethyl 1-(3-fluoro-2-iodophenyl)-2-oxocyclopentane-1-carboxylate (5j) 3-Fluoro-2-iodophenyl at C1 PIFA/TFAA-mediated α-arylation of 1a 27 Electrophilic functionalization studies
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentane-1-carboxylate 2-Ethoxy-2-oxoethyl at C1 Not explicitly detailed; possible alkylation Intermediate for cyclopentanone derivatives
Ethyl 1-cyanocyclopentanecarboxylate Nitrile directly at C1 (no methyl spacer) Esterification/cyanation Building block for heterocyclic compounds
Ethyl 1-(methylamino)cyclopentanecarboxylate Methylamino at C1 Amidation of ethyl 2-oxocyclopentane-1-carboxylate 78 Pharmaceutical synthesis (e.g., NSAID precursors)

Key Structural Insights :

  • Cyanomethyl vs. Aryl Groups: The cyanomethyl group enhances electrophilicity at the α-carbon, favoring nucleophilic attacks (e.g., sulfonamide formation) , whereas aryl-substituted analogues (e.g., 5a, 5j) are tailored for electrochemical transformations due to iodine’s redox activity .
  • Ester vs. Amide Functionality: Ethyl 1-(methylamino)cyclopentanecarboxylate demonstrates the impact of replacing the ester with an amide, improving solubility and enabling salt formation (e.g., hydrochloride) for drug delivery .

Physicochemical and Reactivity Comparisons

Property/Reactivity This compound Ethyl 1-Aryl Analogues (e.g., 5a) Ethyl 1-(Methylamino) Derivative
Electrophilicity at α-C High (nitrile activation) Moderate (aryl deactivation) Low (amide resonance)
Solubility Moderate in polar aprotic solvents (e.g., MeCN) Low (hydrophobic aryl groups) High (amide/amine solubility)
Thermal Stability Stable under inert conditions Sensitive to iodine elimination Stable as hydrochloride salt
Pharmaceutical Potential Sulfonamide prodrugs (e.g., compound 694) Limited (electrochemical focus) NSAID precursors

Biological Activity

Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate is an organic compound characterized by its unique structure, which includes a cyclopentane ring, a cyano group, and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13NO3
  • CAS Number : 42894-03-1

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group may undergo hydrolysis or transesterification. These reactions can lead to the formation of reactive intermediates that may interact with biological macromolecules, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. For instance, a study demonstrated that specific derivatives could inhibit tumor growth in vitro and in vivo models.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Derivative A3264
Derivative B1632
This compound64128

Study 2: Anticancer Activity

In another investigation, the anticancer effects of this compound were assessed against human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptotic pathways.

Treatment Concentration (µM)Cell Viability (%)
Control100
1085
2560
5030

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with cyclopentanone derivatives under basic conditions. This process can yield various derivatives that may possess enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via functionalization of ethyl 2-oxocyclopentane-1-carboxylate. For example, amination reactions using di-t-butyl-azodicarboxylate under ChCl/glycerol or ChCl/urea solvents yield derivatives with >90% efficiency . Cyanomethylation may involve nucleophilic substitution or coupling reactions. Key factors include:

  • Catalyst selection : 2-Aminobenzimidazole derivatives improve enantioselectivity (73% e.e. observed in Scheme 3) .
  • Solvent optimization : Deep eutectic solvents (e.g., ChCl/glycerol) enhance sustainability and reduce byproducts .
  • Purification : Column chromatography (hexanes/MTBE gradients) resolves impurities, as seen in electrochemical ring transformations (27–45% yields) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituents and stereochemistry. For example, cyclopentane-derived esters show distinct δ 2.05–1.99 ppm (methylene protons) and δ 173.8 ppm (ester carbonyl) .
  • X-ray crystallography : Single-crystal studies confirm bond lengths (mean C–C = 0.003 Å) and spatial arrangement of the cyanomethyl group .
  • Chromatography : HPLC or GC-MS verifies purity, as demonstrated in impurity profiling of related cyclopentane carboxylates .

Advanced Research Questions

Q. What strategies optimize enantioselectivity in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral catalysts : Use of 2-aminobenzimidazole derivatives in amination reactions improves enantioselectivity to 73% e.e. .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, while chiral ionic liquids can induce asymmetry .
  • Temperature control : Lower temperatures (0–5°C) reduce racemization during cyanomethyl group introduction .

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives with different substituents?

  • Methodological Answer :

  • Electronic effects : Electron-withdrawing groups (e.g., bromo in 5k) increase electrophilicity, improving yields (45% vs. 27% for fluoro-substituted 5j) .
  • Steric hindrance : Bulky substituents (e.g., t-butyl) may reduce accessibility to the cyclopentane carbonyl, necessitating excess reagents .
  • Reaction monitoring : Real-time FTIR or LC-MS identifies intermediate stability, guiding stoichiometric adjustments .

Q. What computational approaches predict the reactivity of the cyanomethyl substituent in cyclopentane-based systems?

  • Methodological Answer :

  • DFT calculations : Model frontier molecular orbitals to assess nucleophilic/electrophilic sites. For example, the cyanomethyl group’s LUMO energy dictates susceptibility to nucleophilic attack .
  • MD simulations : Study solvent interactions (e.g., ChCl/glycerol) to predict solvation effects on reaction pathways .
  • Retrosynthetic analysis : Tools like Synthia® propose viable routes using structural analogs (e.g., methyl 2-cyanocyclobutane-1-carboxylate) as references .

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